

Briciclib potential antineoplastic activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Briciclib

CAS No.: 865783-99-9

Cat. No.: S522025

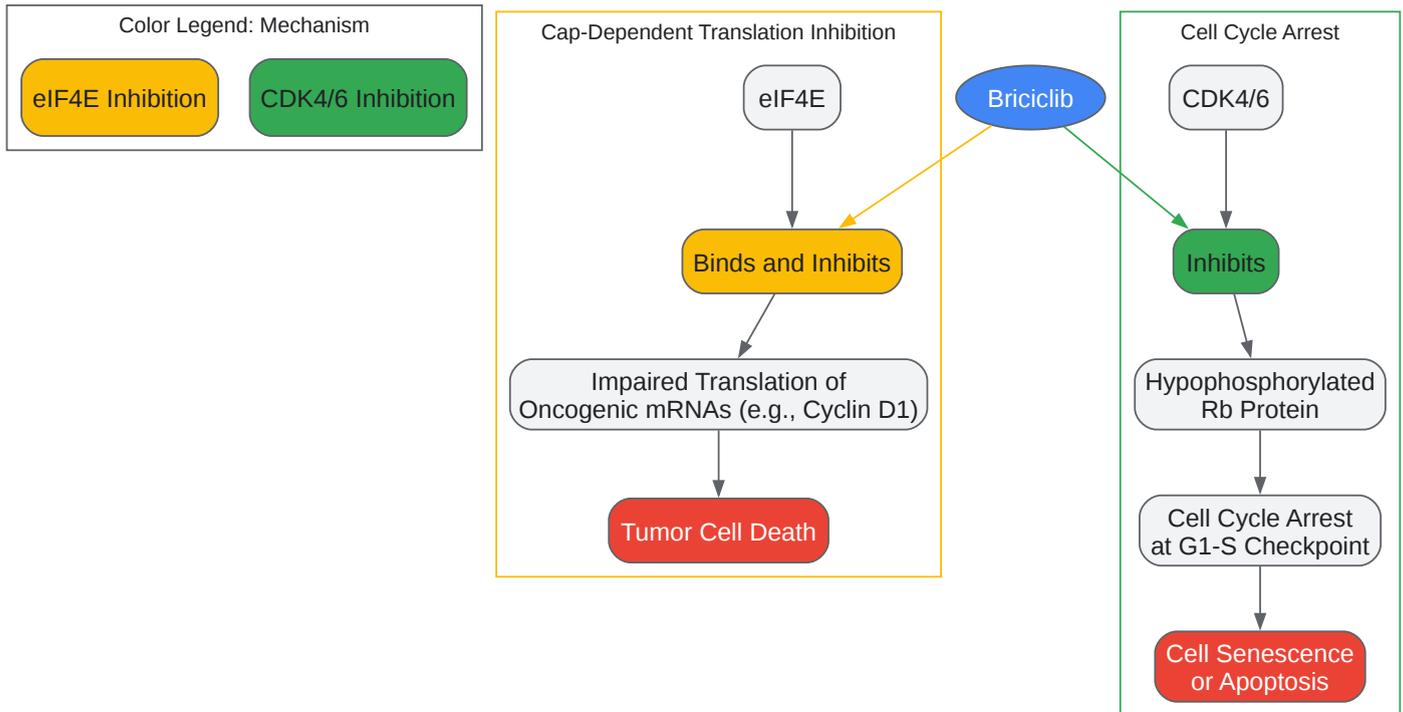
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Proposed Mechanisms of Action

Current research, primarily from preclinical models, suggests **Briciclib** has a dual mechanism of antineoplastic activity, which is summarized in the table below.

Mechanism	Target	Key Effect	Experimental Context
Inhibition of Cap-Dependent Translation [1]	eIF4E (Eukaryotic Initiation Factor 4E) [2] [1]	Blocks the translation of specific oncogenic mRNAs (e.g., cyclin D1), leading to tumor cell death [1].	<i>In vitro</i> studies on MCL, gastric, breast, and esophageal cancer cell lines (GI ₅₀ = 9.8 - 12.2 nM) [1].
Cell Cycle Arrest [1]	CDK4 (Cyclin-Dependent Kinase 4) and CDK6 [1]	Prevents phosphorylation of the Rb protein, inducing cell cycle arrest at the G1-S checkpoint [1].	Described in a technical database; requires verification in peer-reviewed literature [1].

The following diagram illustrates these two proposed pathways and their downstream effects.



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Briciclib's dual mechanisms of action targeting translation and cell cycle.

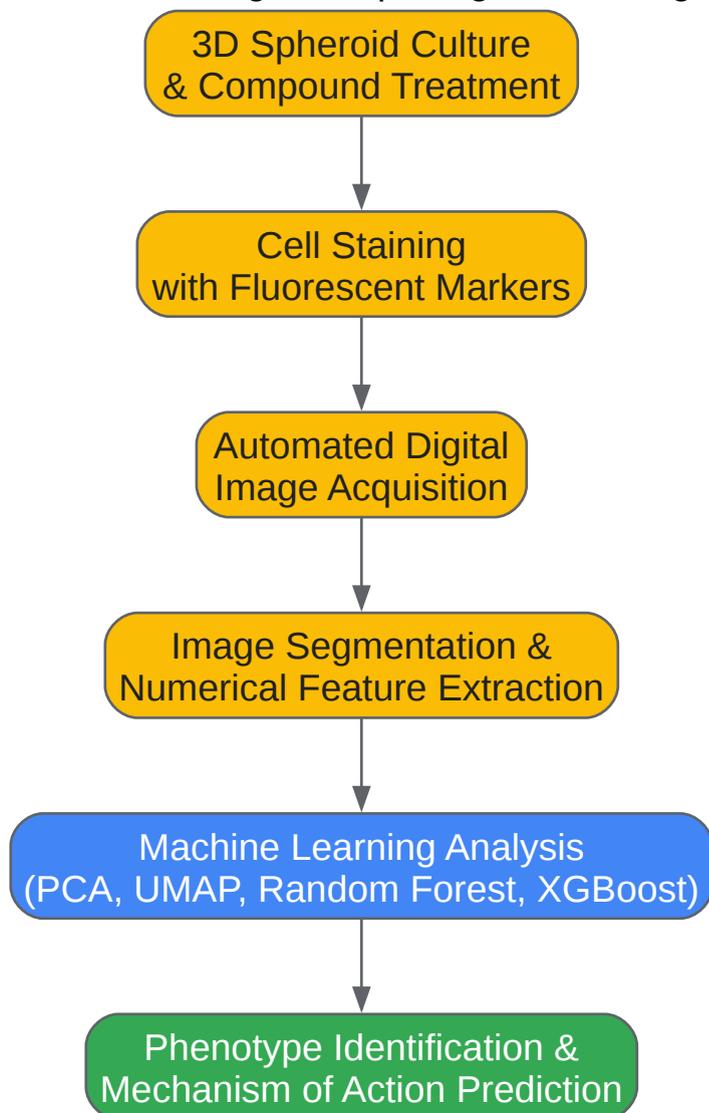
Key Experimental Data & Workflow

One study provided a direct comparison of **Briciclib's** efficacy *in vivo* against inhibitors of other eIF4F complex subunits. The quantitative results are summarized below.

Compound	Primary Target	Dosage & Administration	Tumor Model	Antitumor Activity	Reference
Briciclib	eIF4E [2]	1.0 mg/kg/qod, i.p. [2]	C57BL/6 orthotopic KDA (immunocompetent) [2]	Limited activity [2]	[2]
SBI-0640756	eIF4G1 [2]	1.0 mg/kg/qod, i.p. [2]	C57BL/6 orthotopic KDA (immunocompetent) [2]	Significant suppression of tumor growth and extended survival [2]	[2]
Silvestrol	eIF4A [2]	1.0 mg/kg/qod, i.p. [2]	C57BL/6 orthotopic KDA (immunocompetent) [2]	Limited activity [2]	[2]

The general workflow for the high-content screening assay used in one of the studies, which is representative of methods used in this field, is outlined in the following diagram [3].

High-Content Screening & Morphological Profiling Workflow



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A high-content screening workflow for profiling compound effects in 3D models [3].

Experimental Protocols Overview

While full technical protocols are not available in the search results, the methodologies from key studies can be summarized.

- **In Vitro Cytotoxicity Assay:** The growth inhibitory effect (GI₅₀) of **Briciclib** was determined across various human cancer cell lines (MCL, gastric, breast, esophageal) using *in vitro* viability assays.

Briciclib demonstrated potent activity in the low nanomolar range (9.8 to 12.2 nM) [1].

- **In Vivo Efficacy Testing:** The antitumor activity of **Briciclib** was evaluated in a C57BL/6 mouse model with an orthotopic KPC (Kras/p53-driven pancreatic cancer) cell-derived allograft. **Briciclib** was administered intraperitoneally at 1.0 mg/kg every other day (qod). Under these conditions, it showed only **limited anti-tumor activity**, especially when compared to an eIF4G1 inhibitor which showed significant effects [2].

Clinical Development Status

According to the available data, the clinical development of **Briciclib** appears to be stalled.

- **NCT02168725:** A Phase 1 dose-escalation study designed to evaluate the safety and pharmacokinetics of **Briciclib** in patients with advanced solid tumors. The study was initiated in June 2014 by Onconova Therapeutics, Inc. The **current status is listed as "Suspended"** [1].

Interpretation and Future Directions

The available data presents a complex picture of **Briciclib**. Although it is a potent molecule in cell-based assays, its efficacy in complex *in vivo* models appears limited as a single agent [2]. Its potential might lie in **combination therapies**. As noted in one source, "It may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents" [1]. Future research should focus on identifying robust predictive biomarkers for patient stratification and exploring effective drug combinations to overcome the limited single-agent activity observed in preclinical models.

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To cite this document: Smolecule. [Briciclib potential antineoplastic activity]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b522025#briciclib-potential-antineoplastic-activity]

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